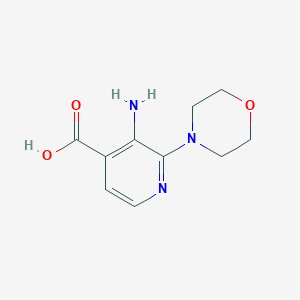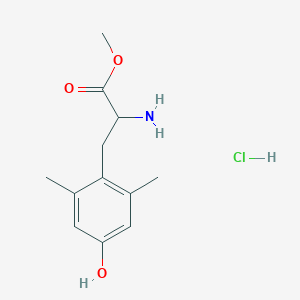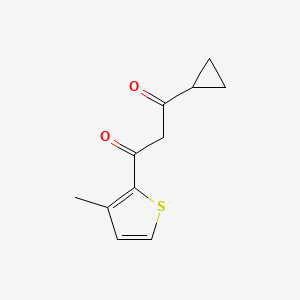
4-(2-Chloroethyl)-1,3-thiazol-2-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with a thiazole derivative. One common method involves the use of ethanolamine as a starting material, which undergoes a series of reactions to form the desired thiazole compound . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
In industrial settings, the production of 4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired quality of the compound.
化学反応の分析
Types of Reactions
4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The compound can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various amine derivatives, while oxidation reactions can result in the formation of sulfoxides or sulfones.
科学的研究の応用
4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used as an intermediate in the production of various chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride include:
- 4-(2-chloroethyl)morpholine hydrochloride
- 2-chloroethylamine hydrochloride
- Melphalan hydrochloride
Uniqueness
What sets 4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride apart from similar compounds is its unique thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
特性
CAS番号 |
858009-39-9 |
|---|---|
分子式 |
C5H8Cl2N2S |
分子量 |
199.10 g/mol |
IUPAC名 |
4-(2-chloroethyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H7ClN2S.ClH/c6-2-1-4-3-9-5(7)8-4;/h3H,1-2H2,(H2,7,8);1H |
InChIキー |
OINBWQREBNWUKL-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)N)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13638630.png)













